molecular formula C12H13N3O2S B12129756 2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12129756
M. Wt: 263.32 g/mol
InChI Key: WKXWDOHAFUPTTI-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group substituted with two methyl groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
  • 2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propionamide
  • 2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butyramide

Uniqueness

Compared to similar compounds, 2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide stands out due to its specific substitution pattern on the phenoxy group and the presence of the thiadiazole ring

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H13N3O2S/c1-8-3-4-9(2)10(5-8)17-6-11(16)14-12-15-13-7-18-12/h3-5,7H,6H2,1-2H3,(H,14,15,16)

InChI Key

WKXWDOHAFUPTTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=NN=CS2

Origin of Product

United States

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